N-(2,4-dimethoxyphenyl)butanamide
Description
N-(2,4-Dimethoxyphenyl)butanamide is an amide derivative featuring a butanamide chain (-CH₂CH₂CH₂CONH-) attached to a 2,4-dimethoxyphenyl aromatic ring. This compound is structurally related to various pharmacologically active amides and serves as a scaffold for investigating substituent effects on physicochemical and biological properties .
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)butanamide |
InChI |
InChI=1S/C12H17NO3/c1-4-5-12(14)13-10-7-6-9(15-2)8-11(10)16-3/h6-8H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
STRHTWQBIFPACY-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=C(C=C(C=C1)OC)OC |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Benzamide with a 3,4-dimethoxyphenethyl group.
- Key Differences :
- Substituent positions: 3,4-dimethoxy (vs. 2,4-dimethoxy in the target compound).
- Amide chain: Benzamide (aromatic carbonyl) vs. butanamide (aliphatic chain).
- Benzamide derivatives often exhibit higher melting points (e.g., Rip-B: 90 °C) due to stronger intermolecular interactions .
N-(4-Acetylphenyl)butanamide
- Structure : Butanamide with a 4-acetylphenyl group.
- Key Differences :
- Substituent type: Electron-withdrawing acetyl group (vs. electron-donating methoxy).
- Impact :
Amide Chain Modifications
Butanamide, N-(2,4-dimethoxyphenyl)-3-oxo-
- Structure : Butanamide with a ketone group at the 3-position of the aliphatic chain.
- Key Differences :
- Presence of a 3-oxo group introduces polarity and hydrogen-bonding capacity.
- Impact :
N-β-phenethyl-3-(3,4-dimethoxyphenyl)propenamide
- Structure : Propenamide (shorter chain) with 3,4-dimethoxyphenyl.
- Key Differences :
- Chain length: Propenamide (C3) vs. butanamide (C4).
Functional Group Variations
4-(2,4-Dichlorophenoxy)-N-(2-ethylphenyl)butanamide
- Structure: Butanamide with dichlorophenoxy and ethylphenyl groups.
- Key Differences :
- Substituents: Chlorine (electron-withdrawing) vs. methoxy (electron-donating).
- Impact :
(E)-N-(Benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide
Melting Points and Solubility
| Compound | Substituents | Melting Point | Solubility Trends |
|---|---|---|---|
| N-(2,4-Dimethoxyphenyl)butanamide | 2,4-OCH₃, butanamide | Not reported | Moderate in polar solvents |
| N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide | 3,4-OCH₃, benzamide | 90 °C | Low in water |
| N-(4-Acetylphenyl)butanamide | 4-COCH₃, butanamide | Not reported | High in DMSO |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
